N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-bromobenzamide
Description
Properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3/c23-18-7-3-2-6-17(18)21(26)24-14-15-9-11-25(12-10-15)22(27)20-13-16-5-1-4-8-19(16)28-20/h1-8,13,15H,9-12,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXFYQAVIAONAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-bromobenzamide typically involves multiple steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.
Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the Mannich reaction.
Coupling Reactions: The benzofuran moiety is then coupled with the piperidine ring using a suitable coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Bromobenzamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione.
Reduction: The carbonyl group in the benzofuran moiety can be reduced to form a hydroxyl group.
Substitution: The bromine atom in the bromobenzamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Benzofuran-2,3-dione.
Reduction: Benzofuran-2-ol.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-bromobenzamide serves as a valuable building block in the synthesis of more complex molecules. Its unique structural components allow for the development of novel compounds with tailored properties, which can be utilized in various chemical reactions.
Biology
The compound has potential applications as a probe in biological assays due to its specific structural characteristics. It can interact with various biological targets, making it useful for studying enzyme mechanisms and receptor interactions.
Medicine
Research indicates that this compound exhibits promising pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies have shown that the compound possesses significant antibacterial and antifungal properties, effective against resistant strains of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.
- Anticancer Activity : In vitro studies indicate that this compound might induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Case Studies and Experimental Data
Several studies have investigated the biological effects of this compound:
Antibacterial Activity
In vitro tests demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be between 5–20 µg/mL, indicating effectiveness comparable to existing antibiotics.
Antifungal Activity
The compound also showed promising antifungal activity against common fungal pathogens, suggesting it could be developed as an antifungal agent.
Cytotoxicity Studies
Research involving various cancer cell lines indicated that this compound might induce apoptosis in certain cancer cells, emphasizing its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-bromobenzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzofuran moiety can intercalate with DNA, while the piperidine ring can interact with protein binding sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Bromobenzamide Derivatives
- N-(2-Nitrophenyl)-4-bromobenzamide (I): Structure: Features a 4-bromo substituent on the benzamide and a nitro group at the ortho-position of the aniline. Comparison: The nitro group (strong electron-withdrawing) contrasts with the target compound’s bromine (moderate electron-withdrawing). This difference may alter solubility and receptor-binding kinetics.
- 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) :
2.2 Piperidine-Containing Analogs
- 2'-Fluoroortho-fluorofentanyl and 4'-Methyl Acetyl Fentanyl: Structure: Piperidine cores modified with fluorophenethyl or methylphenethyl groups. Comparison: Unlike these fentanyl analogs (opioid receptor agonists), the target compound replaces the phenethyl moiety with a benzofuran-carbonyl group. This substitution likely eliminates opioid activity but may introduce affinity for non-opioid targets (e.g., serotonin receptors) due to benzofuran’s aromaticity .
- Goxalapladib: Structure: Contains a piperidinyl-acetamide linked to a trifluoromethyl biphenyl and naphthyridine system. Comparison: Goxalapladib’s trifluoromethyl group enhances metabolic stability, a feature absent in the target compound. However, the bromine in the target may offer similar steric bulk with different electronic effects.
Structural and Electronic Properties
| Compound | Key Features | Potential Impact on Properties |
|---|---|---|
| Target Compound | Benzofuran-2-carbonyl, 2-bromobenzamide | High lipophilicity, potential CNS activity |
| N-(2-Nitrophenyl)-4-bromobenzamide (I) | 4-Bromo, 2-nitro | Enhanced crystallinity, lower solubility |
| 4MNB | 4-Methoxy-2-nitro | Improved solubility, reduced BBB penetration |
| Fentanyl Analogs | Fluorinated phenethyl-piperidine | Opioid receptor agonism |
| Goxalapladib | Trifluoromethyl biphenyl, naphthyridine | Enzyme inhibition, metabolic stability |
Key Research Findings
- Crystallography : The asymmetric unit in N-(2-nitrophenyl)-4-bromobenzamide (I) suggests structural flexibility, whereas the target compound’s benzofuran may enforce rigidity .
- Electronic Effects : Bromine’s moderate electron-withdrawing nature in the target compound contrasts with nitro groups (I, 4MNB) and trifluoromethyl (Goxalapladib), influencing charge distribution and binding interactions .
- Therapeutic Potential: Piperidine derivatives like Goxalapladib demonstrate that complex substitutions can yield diverse activities, hinting at unexplored targets for the benzofuran-containing compound .
Biological Activity
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-bromobenzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran moiety, a piperidine ring, and a bromobenzamide functional group. Its structure can be represented as follows:
The biological activity of this compound is hypothesized to involve interaction with specific biological targets , such as receptors or enzymes. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems, particularly in the context of neurological disorders.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzofuran have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancerous cells. A comparative study showed that related compounds demonstrated IC50 values in the low micromolar range against human tumor strains .
Neuroprotective Effects
This compound may also possess neuroprotective properties . Research suggests that compounds targeting muscarinic receptors can ameliorate symptoms associated with neurodegenerative diseases such as Alzheimer's disease. The structural similarity to known muscarinic receptor antagonists indicates potential for similar activity .
Case Studies and Research Findings
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
